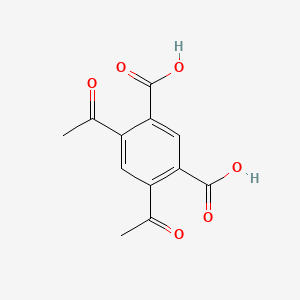![molecular formula C11H13NO2S B14471011 1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine CAS No. 66394-53-4](/img/structure/B14471011.png)
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group attached to a prop-1-en-2-yl chain, which is further connected to an aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine can be achieved through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, which produces the corresponding aryl aziridine carboxylates with high yields and excellent diastereoselectivity .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the use of solid acid catalysts like Montmorillonite K-10, which catalyzes the reaction of imines with ethyl diazoacetate to yield cis-aziridines . This method is advantageous due to its high selectivity and efficiency under mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Formation of oxaziridines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines, thiols, or alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Studied for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine involves its interaction with molecular targets such as tubulin. The compound inhibits the polymerization of tubulin, leading to the destabilization of microtubules, which is crucial for cell division. This results in the arrest of the cell cycle in the G2/M phase and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine can be compared with other aziridine derivatives such as:
1-(3-Nitrobenzenesulfonyl)aziridine: Similar in structure but contains a nitro group instead of a prop-1-en-2-yl chain.
1-Phenylmethanesulfonyl-aziridine: Contains a phenylmethanesulfonyl group instead of a benzenesulfonyl group.
1-(4-Chlorobenzenesulfonyl)-2-phenyl-aziridine: Contains a chlorobenzenesulfonyl group and an additional phenyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
66394-53-4 |
|---|---|
Fórmula molecular |
C11H13NO2S |
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
1-[3-(benzenesulfonyl)prop-1-en-2-yl]aziridine |
InChI |
InChI=1S/C11H13NO2S/c1-10(12-7-8-12)9-15(13,14)11-5-3-2-4-6-11/h2-6H,1,7-9H2 |
Clave InChI |
FXZILOIQTXTPFD-UHFFFAOYSA-N |
SMILES canónico |
C=C(CS(=O)(=O)C1=CC=CC=C1)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




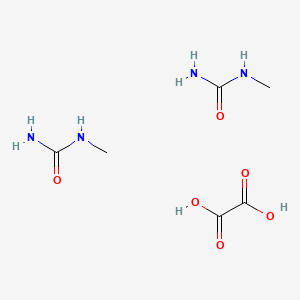
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
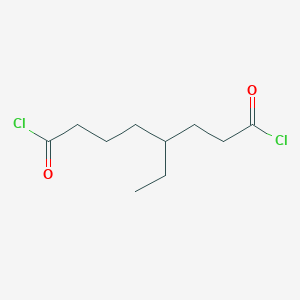
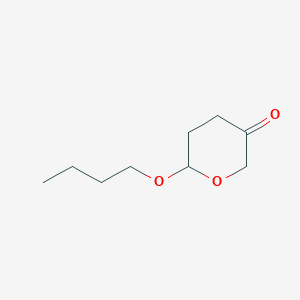
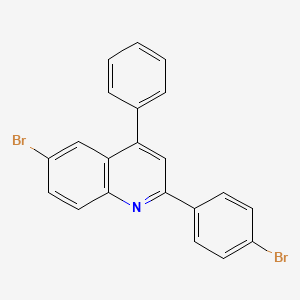
![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
